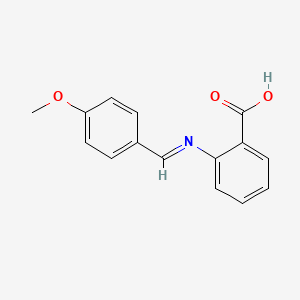

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-

説明

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, also known as methyl 2-[(E)-(4-methoxybenzylidene)amino]benzoate, is a Schiff base derivative of benzoic acid. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol . Structurally, it features:

- A benzoic acid backbone substituted at the 2-position with an imine group.

- A 4-methoxyphenyl moiety linked via a methylene bridge to the imine nitrogen.

- A methyl ester group at the carboxylic acid position.

特性

CAS番号 |

60027-80-7 |

|---|---|

分子式 |

C15H13NO3 |

分子量 |

255.27 g/mol |

IUPAC名 |

2-[(4-methoxyphenyl)methylideneamino]benzoic acid |

InChI |

InChI=1S/C15H13NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3,(H,17,18) |

InChIキー |

SZIDPRXJWMIIJF-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(((4-メトキシフェニル)メチレン)アミノ)安息香酸の合成は、通常、4-メトキシベンズアルデヒドとアントラニル酸の縮合反応によって行われます。反応は、酢酸などの適切な触媒の存在下、還流条件下で行われます。得られたシッフ塩基は、その後、再結晶によって単離精製されます .

工業的製造方法

この化合物の具体的な工業的製造方法は、あまり詳しく記録されていませんが、一般的なアプローチは、実験室での調製と同じ原理を用いた大規模合成です。プロセスは、収率と純度を高めるために最適化される場合があり、コスト効率と環境への影響を考慮します。

化学反応の分析

反応の種類

2-(((4-メトキシフェニル)メチレン)アミノ)安息香酸は、次のような様々な化学反応を起こします。

酸化: この化合物は、対応するキノンまたは他の酸化誘導体に酸化することができます。

還元: 還元反応は、シッフ塩基を対応するアミンに変換することができます。

置換: 芳香環上で求電子置換反応と求核置換反応が起こり、様々な置換誘導体を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)は、通常、還元剤として使用されます。

置換: ハロゲン化剤、ニトロ化剤、スルホン化剤は、置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノンが生成され、還元によってアミンが生成されます。置換反応は、様々な置換安息香酸誘導体をもたらします。

科学的研究の応用

2-(((4-メトキシフェニル)メチレン)アミノ)安息香酸は、いくつかの科学研究に応用されています。

化学: より複雑な有機分子の合成のためのビルディングブロックとして、また、配位化学における配位子として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています.

医学: 生物活性のために、治療薬としての可能性が探求されています。

産業: 染料、顔料、その他の工業用化学品の開発に使用されています。

作用機序

類似化合物の比較

類似化合物

2-アミノ-4-メトキシ安息香酸: 安息香酸のコアは似ていますが、結合している官能基が異なります。

4-(((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン: メトキシフェニル基を持つ別の化合物ですが、連結性と官能基が異なります.

ユニークさ

2-(((4-メトキシフェニル)メチレン)アミノ)安息香酸は、その独特の構造のために、独特の化学的および生物学的特性を備えています。

類似化合物との比較

Ethyl 4-(((Methylphenylamino)Methylene)Amino)Benzoate

- Structure: Differs in the ester group (ethyl vs. methyl) and the substitution pattern (4-position vs. 2-position). The imine nitrogen is linked to a methylphenylamino group instead of 4-methoxyphenyl .

- Properties : The ethyl ester increases hydrophobicity compared to the methyl ester. The methylphenyl group may reduce electron-donating effects relative to methoxy, altering reactivity in photochemical applications.

- Applications : Used in coordination chemistry for ligand design .

Benzoic Acid, 4-[[(4-Methoxyphenyl)Methylene]Amino]- (NSC 201833)

- Structure : The imine group is at the 4-position of the benzoic acid, and it lacks the methyl ester .

- Properties : The free carboxylic acid enhances solubility in polar solvents. The 4-methoxy group retains electron-donating effects, but the positional isomerism affects conjugation and UV-Vis absorption profiles.

- Applications : Investigated as a building block for supramolecular assemblies .

Benzoic Acid, 2-[[(5-Bromo-2-Hydroxyphenyl)Methylene]Amino]-

- Structure : Substituted with a 5-bromo-2-hydroxyphenyl group instead of 4-methoxyphenyl. The hydroxyl group introduces hydrogen-bonding capability .

- Properties : The bromine atom increases molecular weight (320.14 g/mol) and may enhance antimicrobial activity. The hydroxyl group improves solubility in aqueous media.

- Applications : Explored in antimicrobial agent development .

Physicochemical Properties

生物活性

Benzoic acid, 2-(((4-methoxyphenyl)methylene)amino)-, also known as Methyl 2-[[4-methoxybenzylidene]amino]benzoate, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine and industry, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound is characterized by a benzoate moiety linked to a methyleneamino group, with a methoxyphenyl substituent. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with methyl 2-aminobenzoate in the presence of a catalyst such as acetic acid under reflux conditions. This reaction forms a Schiff base intermediate, which can be reduced to yield the desired product.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties. The presence of the methoxyphenyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy against various microbial strains. Studies have shown that compounds similar to benzoic acid, including those with methoxy substitutions, demonstrate significant antibacterial and antifungal activities .

Anti-inflammatory Effects

Benzoic acid derivatives have been explored for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity positions it as a candidate for treating inflammatory diseases and conditions.

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. For instance, analogs have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's structure allows it to interact with various molecular targets involved in cancer progression, leading to significant cytotoxic effects against several cancer cell lines, including MCF-7 and A549 cells. IC50 values reported for related compounds suggest potent activity comparable to established chemotherapeutics .

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI demonstrated that certain benzoic acid derivatives exhibited IC50 values as low as 7.49 µM against acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases through cholinesterase inhibition .

- Anticancer Activity : Another investigation reported that specific derivatives showed IC50 values ranging between 21.3 µM and 28.3 µM against various cancer cell lines, suggesting their effectiveness as anticancer agents .

- Mechanism of Action : The mechanism of action appears to involve interaction with key enzymes or receptors within cells, modulating their activity and contributing to the observed biological effects. The methoxyphenyl group may enhance binding affinity and bioavailability .

Comparative Analysis

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| Benzoic Acid Derivative A | 7.49 µM | 21.3 µM | Effective against AChE |

| Benzoic Acid Derivative B | 13.62 nM | 5.85 µM | Potent inhibitor against AChE |

| Standard Drug (Doxorubicin) | N/A | Reference Standard | Comparison for anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。